CHPG Sodium salt, chemically known as 2-Chloro-5-hydroxyphenylglycine sodium salt, is a compound that acts as an agonist for metabotropic glutamate receptors, specifically the mGluR5 subtype. Its molecular formula is and it has a molecular weight of approximately 223.59 Da. This compound is characterized by its water-soluble nature, making it suitable for various biological applications, particularly in neuroscience research .
CHPG (sodium salt) acts as an agonist at the mGluR5 receptor. Agonists mimic the natural neurotransmitter that binds to the receptor, leading to activation of the downstream signaling cascade. In the case of mGluR5, CHPG binding triggers various cellular responses, including changes in neuronal firing, gene expression, and synaptic plasticity [].
Studies suggest CHPG's neuroprotective effects might be mediated by activating the ERK and Akt signaling pathways, which play a role in cell survival and growth []. Additionally, CHPG has been shown to attenuate oxidative stress and inflammation in brain cells [].
CHPG Sodium salt primarily functions as an agonist at the mGluR5 receptor. This interaction leads to various cellular effects, including:
The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. Key steps include:
CHPG Sodium salt is widely used in neuroscience research due to its role as a selective mGluR5 agonist. Its applications include:
Several compounds share structural and functional similarities with CHPG Sodium salt. Below is a comparison highlighting their uniqueness:
CHPG Sodium salt stands out due to its specificity for mGluR5 and its ability to influence key biochemical pathways related to neuroprotection and inflammation modulation .
CHPG Sodium salt demonstrates exceptional selectivity as a metabotropic glutamate receptor 5 (mGluR5) agonist [1] [2] [3]. The compound exhibits potent agonist activity specifically at mGluR5 receptors while remaining completely inactive at mGluR1a receptors expressed in Chinese hamster ovary (CHO) cells [3] [4]. This remarkable selectivity profile distinguishes CHPG from broader-spectrum metabotropic glutamate receptor ligands such as 3,5-dihydroxyphenylglycine (DHPG), which activates both mGluR1 and mGluR5 receptors [5] [6].
| Chemical Property | Value | Reference |
|---|---|---|
| Chemical Name | (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt | [1] [2] [7] |
| Molecular Formula | C₈H₇ClNNaO₃ | [1] [2] [7] |
| Molecular Weight | 223.59 Da | [1] [2] [7] |
| CAS Number | 1303993-73-8 | [1] [2] [7] |
| Purity | ≥99% (HPLC) | [1] [2] [7] |
The water-soluble sodium salt formulation of CHPG enhances its utility in biological applications, exhibiting solubility of 50 mM in both water and dimethyl sulfoxide (DMSO) [2]. This improved solubility profile represents a significant advantage over the parent compound CHPG, facilitating more precise concentration control in experimental settings [7] [8].
CHPG Sodium salt's selectivity profile provides distinct advantages when compared to other metabotropic glutamate receptor ligands. Unlike the non-selective group I mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD), which activates multiple mGluR subtypes, CHPG demonstrates over 1000-fold selectivity for mGluR5 over mGluR1 [3] [4]. This selectivity extends to other mGluR subtypes, with no significant activity observed at group II (mGluR2/3) or group III (mGluR4/6/7/8) receptors [5] [4].
| Receptor Subtype | CHPG Activity | Selectivity Index | Reference |
|---|---|---|---|
| mGluR5 | Potent agonist | Reference compound | [1] [3] [4] |
| mGluR1 | Inactive | >1000-fold selective | [3] [4] |
| mGluR2/3 | No significant activity | >100-fold selective | [5] |
| mGluR4/6/7/8 | No significant activity | >100-fold selective | [5] |
The mechanistic basis for CHPG's mGluR5 selectivity involves specific binding to the Venus flytrap domain of the receptor, leading to Gq protein-coupled activation and subsequent downstream signaling through phospholipase C (PLC) pathways [1] [9] [10]. This activation pattern results in intracellular calcium mobilization, activation of protein kinase C, and modulation of protein synthesis mechanisms [9] [10] [11].
The structure-activity relationships of CHPG Sodium salt reveal critical molecular features responsible for its mGluR5 selectivity and agonist activity. The compound's chemical structure incorporates several key pharmacophoric elements: a phenylglycine backbone with a chlorine substituent at the 2-position of the benzene ring and a hydroxyl group at the 5-position [1] [2]. These structural modifications are essential for receptor binding specificity and functional activity [12] [13].
| Structural Feature | Functional Importance | Reference |
|---|---|---|
| Phenylglycine backbone | Essential for mGluR binding | [1] [14] |
| 2-Chloro substitution | Enhances mGluR5 selectivity | [1] [14] |
| 5-Hydroxyl group | Required for agonist activity | [1] [14] |
| Sodium salt formation | Improves water solubility | [2] [7] |
The chlorine substitution at the 2-position appears crucial for discriminating between mGluR1 and mGluR5 subtypes, as evidenced by the complete lack of activity at mGluR1a receptors [3]. The hydroxyl group at the 5-position is essential for maintaining agonist efficacy, likely through hydrogen bonding interactions within the receptor binding site [14]. Comparative analysis with related phenylglycine derivatives demonstrates that modifications to these key positions result in altered receptor selectivity profiles or loss of agonist activity [5] [12].
Molecular docking investigations of CHPG and related metabotropic glutamate receptor ligands provide insights into the binding mechanisms and structural determinants of receptor selectivity [15] [16]. Although specific molecular docking studies of CHPG Sodium salt are limited in the available literature, computational modeling of related mGluR5 ligands reveals important binding characteristics relevant to understanding CHPG's mechanism of action [17] [15].
The Venus flytrap domain of mGluR5 represents the primary binding site for orthosteric agonists like CHPG [15] [18]. Molecular dynamics simulations suggest that the receptor undergoes conformational changes upon agonist binding, involving closure of the bilobate Venus flytrap domain and subsequent transmission of conformational changes to the transmembrane domain [18]. These conformational rearrangements ultimately lead to G protein activation and downstream signaling cascade initiation [15] [18].
Comparative docking studies with positive allosteric modulators demonstrate that different binding sites within mGluR5 can modulate receptor activity through distinct mechanisms [19]. While CHPG binds to the orthosteric glutamate binding site, allosteric modulators interact with the transmembrane domain, providing opportunities for synergistic effects [20] [21]. Understanding these multiple binding sites enhances the potential for developing combination therapeutic approaches targeting mGluR5.
High-performance liquid chromatography (HPLC) represents the primary analytical method for CHPG Sodium salt detection and quantification [2] [22]. The compound exhibits characteristic UV absorption properties, enabling detection at wavelengths between 254-280 nm [2] [23] [24]. HPLC-based purity analysis consistently demonstrates ≥99% purity for pharmaceutical-grade CHPG Sodium salt preparations [1] [2] [7].
| Analytical Method | Detection Parameters | Sensitivity Range | Application |
|---|---|---|---|
| HPLC-UV Detection | 254-280 nm | Nanogram range | Purity analysis, quantification |
| LC-MS/MS | ESI positive mode | Picogram range | Structural confirmation |
| Fluorescence Detection | Requires derivatization | Femtogram range | Trace analysis |
| Electrochemical Detection | Oxidation potential | Femtogram range | Neurotransmitter studies |
Liquid chromatography-mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for CHPG detection, particularly useful for pharmacokinetic studies and biological sample analysis [23] [24]. The compound ionizes readily under electrospray ionization conditions in positive mode, yielding characteristic mass spectral fragmentation patterns that enable unambiguous identification [23]. This analytical approach proves especially valuable for detecting CHPG and its metabolites in complex biological matrices.
Electrochemical detection methods offer exceptional sensitivity for CHPG analysis in neuroscience applications [25] [24]. The compound undergoes oxidation at carbon or platinum electrodes under controlled potential conditions, enabling femtogram-level detection limits [25]. This high sensitivity makes electrochemical detection particularly suitable for monitoring neurotransmitter release and receptor activation studies using CHPG as a pharmacological tool [26] [27].
Spectroscopic characterization techniques including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide structural confirmation and purity assessment [2] [28]. ¹H NMR analysis in deuterated water (D₂O) reveals characteristic chemical shifts corresponding to the aromatic protons and the α-amino acid functionality [28]. These spectroscopic methods serve as orthogonal analytical approaches for comprehensive compound characterization and quality control purposes.